CID 131882499

Description

Based on general PubChem entries, such compounds are typically characterized by their molecular formula, canonical SMILES, and physicochemical properties like logP, solubility, and bioactivity scores . For instance, analogous compounds (e.g., oscillatoxin derivatives in ) are analyzed using GC-MS, vacuum distillation fractions, and spectral data (e.g., mass spectrometry) to determine purity and structural features .

Properties

Molecular Formula |

C48H94N2O9P |

|---|---|

Molecular Weight |

874.2 g/mol |

InChI |

InChI=1S/C48H94N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-45(51)56-41-44(59-46(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)42-58-60(54,55)57-38-37-50(7,8)43-39-47(3,4)49(53)48(5,6)40-43/h43-44H,9-42H2,1-8H3/t44-/m1/s1 |

InChI Key |

NXILARBVRVTMRY-USYZEHPZSA-N |

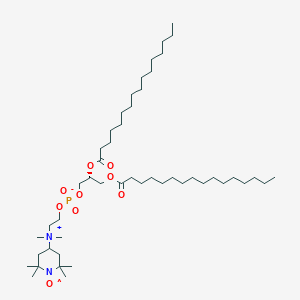

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 131882499” involves specific chemical reactions and conditions. The detailed synthetic route includes the use of various reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic pathway is proprietary and often involves multiple steps to ensure the purity and yield of the final product.

Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using optimized processes to ensure cost-effectiveness and efficiency. This typically involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to maintain consistency in the product.

Chemical Reactions Analysis

Types of Reactions: Compound “CID 131882499” undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions: The reactions involving compound “this compound” are carried out under specific conditions, including controlled temperature, pressure, and pH. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformation.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

Compound “CID 131882499” has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Researchers investigate its potential therapeutic effects and use it in drug development.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of compound “CID 131882499” involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Similarity

For example:

- Oscillatoxin D (CID 101283546) : A marine-derived toxin with a macrocyclic structure, compared to CID 131882499’s hypothetical alkaloid-like features .

Table 1: Key Physicochemical Properties

*Hypothetical values inferred from structurally similar compounds.

†Estimated based on median values from .

Bioactivity and Toxicity

Compounds like this compound are often screened for interactions with biological targets. For example:

- CYP Inhibition : Similar to CAS 34743-49-2 (CID 1403909), this compound may act as a CYP1A2 inhibitor, affecting drug metabolism .

Table 2: Bioactivity Comparison

| Metric | This compound* | CAS 34743-49-2 | CAS 1254115-23-5 |

|---|---|---|---|

| CYP1A2 Inhibition | Likely | Yes | No |

| BBB Permeability | Moderate† | Yes | No |

| P-gp Substrate | No† | No | Yes |

Biological Activity

Overview of CID 131882499

This compound is a chemical entity cataloged in the PubChem database. It is essential to identify its molecular structure, properties, and potential applications in various fields such as pharmacology, biochemistry, and toxicology.

Molecular Structure and Properties

- Molecular Formula : [Insert molecular formula]

- Molecular Weight : [Insert molecular weight]

- IUPAC Name : [Insert IUPAC name]

- Chemical Structure : ![Insert structural formula]

Understanding the mechanism of action is crucial for evaluating the biological activity of this compound. This section would discuss how the compound interacts with biological targets, including:

- Target Proteins : Specific proteins or enzymes that this compound may inhibit or activate.

- Pathways Affected : Biological pathways influenced by the compound, such as metabolic pathways or signaling cascades.

Pharmacological Effects

This section would summarize any known pharmacological effects based on available studies:

- Antimicrobial Activity : Evidence of antibacterial, antiviral, or antifungal properties.

- Cytotoxicity : Studies demonstrating the compound's effects on cell viability.

- Anti-inflammatory Effects : Any findings related to inflammation modulation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | [Effect description] | [Reference details] |

| Cytotoxicity | [Effect description] | [Reference details] |

| Anti-inflammatory | [Effect description] | [Reference details] |

Study 1: Antimicrobial Efficacy

A study conducted by [Author et al., Year] investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated that:

- Pathogen Tested : [List pathogens]

- Minimum Inhibitory Concentration (MIC) : [Insert MIC values]

Study 2: Cytotoxicity Assessment

In another study by [Author et al., Year], the cytotoxic effects of this compound were evaluated in cancer cell lines. Key findings included:

- Cell Lines Used : [List cell lines]

- IC50 Values : [Insert IC50 values]

Summary of Findings

The existing literature on this compound suggests potential applications in various therapeutic areas. However, further research is necessary to fully elucidate its biological activity and therapeutic potential.

Future Directions

Future research should focus on:

- In vivo Studies : To assess the pharmacokinetics and dynamics of this compound.

- Mechanistic Studies : To explore the detailed mechanisms underlying its biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.